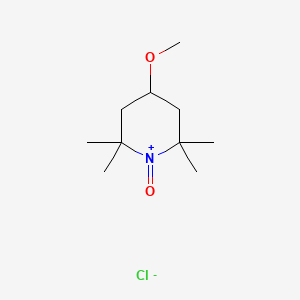
Piperidinium, 4-methoxy-2,2,6,6-tetramethyl-1-oxo-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidinium, 4-methoxy-2,2,6,6-tetramethyl-1-oxo-, chloride is a chemical compound that belongs to the class of piperidine derivatives This compound is known for its unique structural features, which include a piperidine ring substituted with methoxy and tetramethyl groups, as well as an oxo group The chloride ion is associated with the piperidinium cation, making it a salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidinium, 4-methoxy-2,2,6,6-tetramethyl-1-oxo-, chloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting materials such as 2,2,6,6-tetramethyl-4-piperidone can be used.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the Chloride Salt: The final step involves the formation of the chloride salt by reacting the piperidinium compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Piperidinium, 4-methoxy-2,2,6,6-tetramethyl-1-oxo-, chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted piperidinium compounds.
Scientific Research Applications
Piperidinium, 4-methoxy-2,2,6,6-tetramethyl-1-oxo-, chloride has several scientific research applications:
Organic Synthesis: Used as a reagent in various organic synthesis reactions, including oxidation and substitution reactions.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of piperidinium, 4-methoxy-2,2,6,6-tetramethyl-1-oxo-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structural features and functional groups. The methoxy and oxo groups play a crucial role in its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl: Similar structure with an acetamido group instead of a methoxy group.
2,2,6,6-Tetramethyl-4-piperidone: Lacks the methoxy group but has a similar piperidine ring structure.
4-Methoxy-2,2,6,6-tetramethyl-1-piperidinyloxy: Similar structure but with a free radical instead of a chloride ion.
Uniqueness
Piperidinium, 4-methoxy-2,2,6,6-tetramethyl-1-oxo-, chloride is unique due to the presence of both methoxy and oxo groups on the piperidine ring, which imparts distinct chemical reactivity and biological activity. The chloride ion further enhances its solubility and stability in aqueous solutions, making it suitable for various applications.
Properties
CAS No. |
95407-70-8 |
|---|---|
Molecular Formula |
C10H20ClNO2 |
Molecular Weight |
221.72 g/mol |
IUPAC Name |
4-methoxy-2,2,6,6-tetramethylpiperidin-1-ium 1-oxide;chloride |
InChI |
InChI=1S/C10H20NO2.ClH/c1-9(2)6-8(13-5)7-10(3,4)11(9)12;/h8H,6-7H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
XTQPMZGDXUYFLV-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CC(CC([N+]1=O)(C)C)OC)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(Butyltellanyl)methoxy]methyl}benzene](/img/structure/B14338331.png)
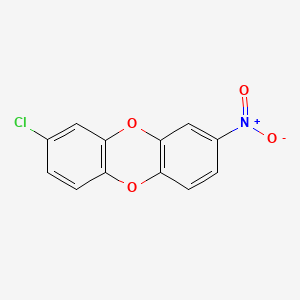
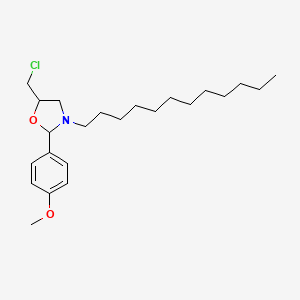
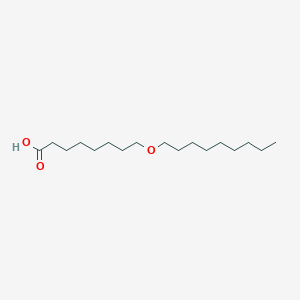
![(E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene](/img/structure/B14338353.png)
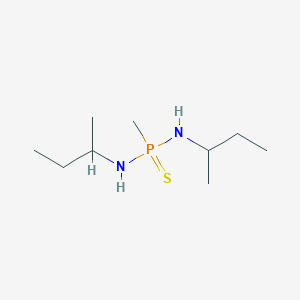
![Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate](/img/structure/B14338375.png)
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)

![4-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14338390.png)

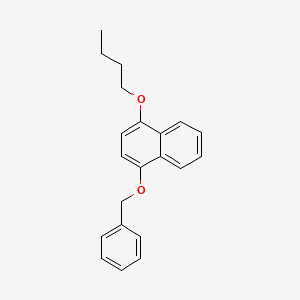

![3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14338403.png)
